molecular formula C6H10O3 B1340620 1-Ethoxycyclopropane-1-carboxylic acid CAS No. 128732-53-6

1-Ethoxycyclopropane-1-carboxylic acid

Cat. No. B1340620
M. Wt: 130.14 g/mol
InChI Key: AOKRPAVLUNGZQE-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropane-1-carboxylic acid is a derivative of cyclopropane carboxylic acid where an ethoxy group is attached to the cyclopropane ring. While the provided papers do not directly discuss 1-ethoxycyclopropane-1-carboxylic acid, they do provide insights into related compounds that can help infer some of its properties and reactivity. For instance, the study of 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives in the context of plant biochemistry offers a glimpse into the reactivity of cyclopropane-containing compounds .

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, involves multiple steps including cyclopropanation, Curtius rearrangement, and oxidative cleavage . These methods could potentially be adapted for the synthesis of 1-ethoxycyclopropane-1-carboxylic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant ring strain and influences the chemical reactivity of the compound. The presence of substituents, such as an ethoxy group, would affect the electron distribution and potentially the stereochemistry of the molecule.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives like ACC is influenced by the ring strain and the nature of the substituents. For example, ACC is stereospecifically converted to ethylene in plant tissues, and this reaction is sensitive to the stereochemistry of the substituents on the cyclopropane ring . This suggests that 1-ethoxycyclopropane-1-carboxylic acid could also exhibit specific reactivity patterns based on its stereochemistry.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 1-ethoxycyclopropane-1-carboxylic acid, we can infer that the compound would likely be a liquid at room temperature and exhibit properties typical of both ethers and carboxylic acids. The ethoxy group would contribute to the compound's solubility in organic solvents, while the carboxylic acid group would enable it to participate in hydrogen bonding and potentially increase its water solubility.

Scientific Research Applications

  • Specific Scientific Field : Plant Science
  • Summary of the Application : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs). It plays a signaling role independent of the biosynthesis .
  • Methods of Application or Experimental Procedures : ACC is synthesized from SAM by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
  • Results or Outcomes : ACC regulates plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
  • ACC as an Ethylene-Independent Growth Regulator

    • Specific Scientific Field : Plant Physiology
    • Summary of the Application : ACC has been found to play a signaling role independent of ethylene biosynthesis . This means that ACC can influence plant growth and development even without being converted to ethylene .
    • Methods of Application or Experimental Procedures : Exogenous ACC application has been used in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
    • Results or Outcomes : New findings suggest that ACC plays a role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
  • ACC Accumulation and Transport

    • Specific Scientific Field : Plant Physiology
    • Summary of the Application : ACC is the central molecule of ethylene biosynthesis. The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .
    • Methods of Application or Experimental Procedures : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
    • Results or Outcomes : ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
  • ACC in Soil Microorganisms

    • Specific Scientific Field : Microbiology
    • Summary of the Application : ACC can be used by soil microorganisms, both bacteria and fungi, as a source of nitrogen and carbon .
    • Methods of Application or Experimental Procedures : This involves the natural metabolic processes of soil microorganisms .
    • Results or Outcomes : The utilization of ACC by soil microorganisms can influence the nitrogen and carbon cycles in the soil ecosystem .
  • ACC in Ion Current Activation

    • Specific Scientific Field : Plant Physiology
    • Summary of the Application : ACC has been found to activate calcium-containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
    • Methods of Application or Experimental Procedures : This involves the natural metabolic processes of plant cells .
    • Results or Outcomes : The activation of these ion currents can influence various physiological processes in plants .
  • ACC in Alleviating Heat Stress in Marine Algae

    • Specific Scientific Field : Marine Biology
    • Summary of the Application : ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
    • Methods of Application or Experimental Procedures : This involves the application of ACC and its analogs to the algae under heat stress conditions .
    • Results or Outcomes : The application of ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration, thereby enhancing the algae’s tolerance to heat stress .
  • ACC in Soil Microorganisms

    • Specific Scientific Field : Soil Microbiology
    • Summary of the Application : ACC can be used by soil microorganisms, both bacteria and fungi, as a source of nitrogen and carbon .
    • Methods of Application or Experimental Procedures : This involves the natural metabolic processes of soil microorganisms .
    • Results or Outcomes : The utilization of ACC by soil microorganisms can influence the nitrogen and carbon cycles in the soil ecosystem .

Future Directions

While specific future directions for 1-Ethoxycyclopropane-1-carboxylic acid are not mentioned in the searched resources, research into similar compounds like 1-Aminocyclopropane-1-carboxylic acid (ACC) suggests a growing body of evidence that ACC plays a signaling role independent of biosynthesis . This could open up new avenues for research and potential applications in agronomy .

properties

IUPAC Name

1-ethoxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKRPAVLUNGZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563431
Record name 1-Ethoxycyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxycyclopropane-1-carboxylic acid

CAS RN

128732-53-6
Record name 1-Ethoxycyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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